molecular formula C21H25N3O4S2 B2418639 2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946265-20-9

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2418639
CAS No.: 946265-20-9
M. Wt: 447.57
InChI Key: DZJZGNGWDDWWJJ-UHFFFAOYSA-N
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Description

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
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Biological Activity

The compound 2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS Number: 946265-20-9) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structure

The molecular formula of the compound is C21H25N3O4S2C_{21}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of 447.6 g/mol. The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, including anticancer properties.

PropertyValue
Molecular FormulaC21H25N3O4S2
Molecular Weight447.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including compounds similar to This compound , in targeting various cancer types. For instance, pyridazine-based compounds have shown significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, often exhibiting lower IC50 values than standard chemotherapeutic agents like etoposide .

Case Study: Cytotoxicity Assessment

In a comparative study, compounds structurally related to the target compound were screened for their cytotoxic effects using the MTT assay:

Compound IDCell LineIC50 (µM)
Compound AMDA-MB-23112.12 ± 0.54
Compound BMCF-79.59 ± 0.70
Compound CT-47D10.10 ± 0.40

These results indicate that modifications in the chemical structure can significantly enhance anticancer potency.

The biological activity of This compound may involve multiple mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and ROS generation .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to inhibited proliferation of cancer cells.
  • Kinase Inhibition : Certain pyridazine derivatives act as multikinase inhibitors, targeting critical pathways involved in cancer cell survival and proliferation .

ADMET Properties

In silico studies on drug-likeness and pharmacokinetic properties suggest that compounds similar to This compound exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These assessments are crucial for predicting the viability of these compounds in clinical settings .

Toxicological Studies

While specific toxicological data on this compound remain limited, related sulfonamide derivatives have been associated with various side effects, necessitating thorough evaluation before clinical application.

Properties

IUPAC Name

2-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-4-28-18-9-7-16(15(2)3)14-20(18)30(26,27)22-11-12-24-21(25)10-8-17(23-24)19-6-5-13-29-19/h5-10,13-15,22H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJZGNGWDDWWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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